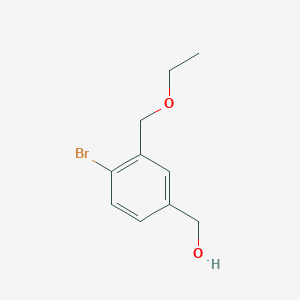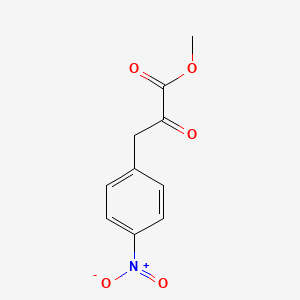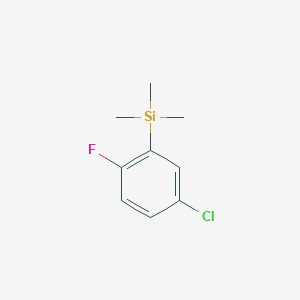![molecular formula C11H15BF3KO B13689190 Potassium [4-(Benzyloxy)butyl]trifluoroborate](/img/structure/B13689190.png)
Potassium [4-(Benzyloxy)butyl]trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium [4-(Benzyloxy)butyl]trifluoroborate is an organoboron compound with the molecular formula C11H14BF3KO and a molecular weight of 269.14 g/mol . This compound is part of the potassium trifluoroborate family, known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Métodos De Preparación
Potassium [4-(Benzyloxy)butyl]trifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of 4-(benzyloxy)butylboronic acid with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent . The reaction conditions typically include moderate temperatures and inert atmosphere to prevent oxidation. Industrial production methods often involve large-scale batch reactions with optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Potassium [4-(Benzyloxy)butyl]trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Aplicaciones Científicas De Investigación
Potassium [4-(Benzyloxy)butyl]trifluoroborate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Potassium [4-(Benzyloxy)butyl]trifluoroborate in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate group transfers from the potassium salt to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
The molecular targets and pathways involved in these reactions are primarily centered around the palladium catalyst and the organic substrates, with the trifluoroborate group playing a crucial role in facilitating the transmetalation step .
Comparación Con Compuestos Similares
Potassium [4-(Benzyloxy)butyl]trifluoroborate is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity and selectivity profiles.
Potassium 4-tert-butylphenyltrifluoroborate: Another trifluoroborate salt with distinct applications in organic synthesis.
Potassium vinyltrifluoroborate: Used in the synthesis of vinyl-containing compounds through cross-coupling reactions.
The uniqueness of this compound lies in its ability to form stable intermediates and its compatibility with a wide range of reaction conditions, making it a valuable reagent in both academic and industrial research .
Propiedades
Fórmula molecular |
C11H15BF3KO |
|---|---|
Peso molecular |
270.14 g/mol |
Nombre IUPAC |
potassium;trifluoro(4-phenylmethoxybutyl)boranuide |
InChI |
InChI=1S/C11H15BF3O.K/c13-12(14,15)8-4-5-9-16-10-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10H2;/q-1;+1 |
Clave InChI |
PWKGQYDABPWGSM-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCCCOCC1=CC=CC=C1)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


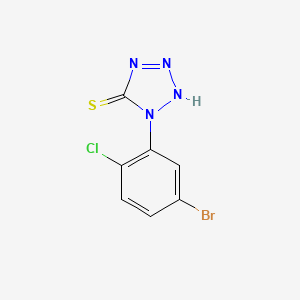
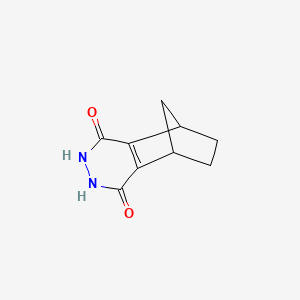
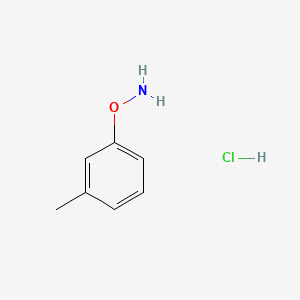
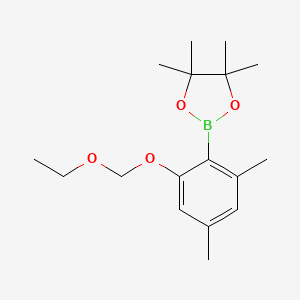
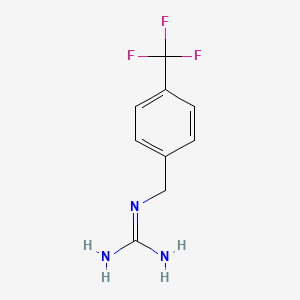
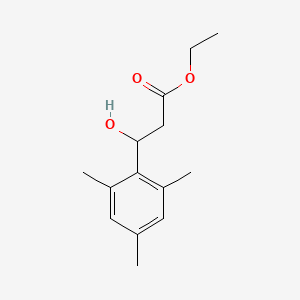
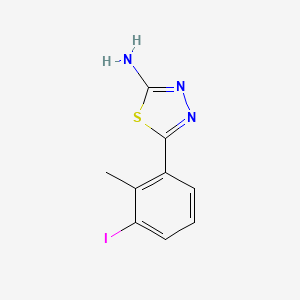
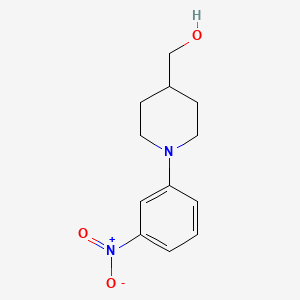
![6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689181.png)
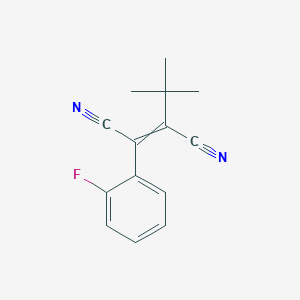
![Methyl (R)-3-[Benzyl(methyl)amino]-2-hydroxypropanoate](/img/structure/B13689194.png)
